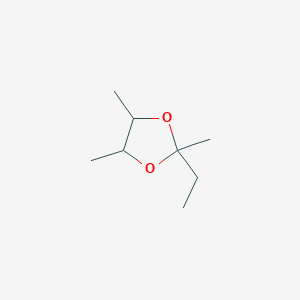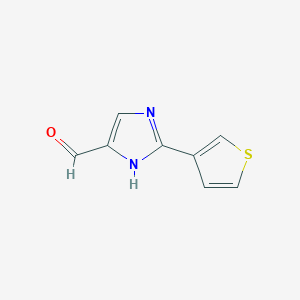
7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is a synthetic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole derivatives.
Applications De Recherche Scientifique
7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-4-chloro-1H-indazole
- 4-Chloro-1-(2,2-difluoroethyl)-1H-indazole
- 7-Bromo-1-(2,2-difluoroethyl)-1H-indazole
Uniqueness
7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is unique due to the presence of both bromine and chlorine atoms, as well as the difluoroethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H7BrClF2N3 |
|---|---|
Poids moléculaire |
310.52 g/mol |
Nom IUPAC |
7-bromo-4-chloro-1-(2,2-difluoroethyl)indazol-3-amine |
InChI |
InChI=1S/C9H7BrClF2N3/c10-4-1-2-5(11)7-8(4)16(3-6(12)13)15-9(7)14/h1-2,6H,3H2,(H2,14,15) |
Clé InChI |
HSQISZWGASOOBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Cl)C(=NN2CC(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


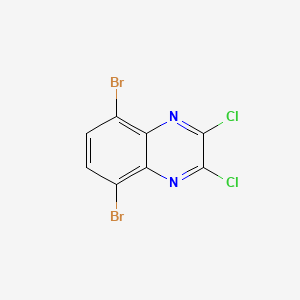
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
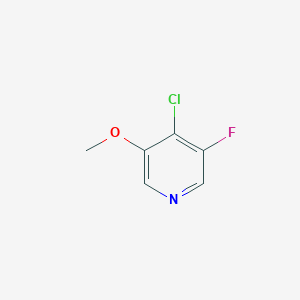
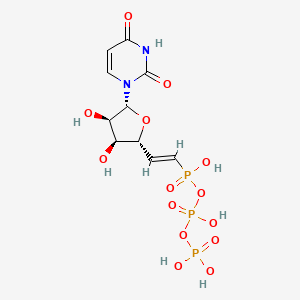


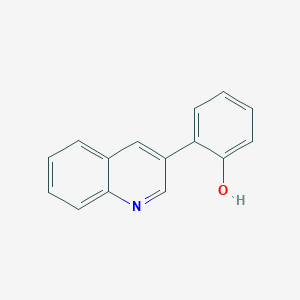
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
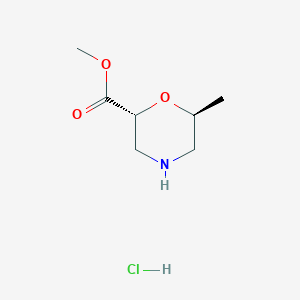
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)
